6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional substituents including a thiophene ring and a methylphenylmethylsulfanyl group
Properties
IUPAC Name |
6-[(2-methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-12-5-2-3-6-13(12)11-23-16-9-8-15-18-19-17(21(15)20-16)14-7-4-10-22-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRITJPFCAOBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring, followed by further functionalization to introduce the thiophene and methylphenylmethylsulfanyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that triazole derivatives exhibit significant antiviral properties. Compounds similar to 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine have been shown to inhibit viral replication in various assays. For instance, certain derivatives have demonstrated effectiveness against HIV and other viral pathogens by targeting specific viral enzymes and processes .
Anticancer Properties
Research has highlighted the potential of thiadiazole and triazole derivatives as anticancer agents. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A review of 1,3,4-thiadiazole derivatives indicates that structural modifications can enhance their cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of triazole compounds are well-documented. Studies have shown that derivatives can exhibit significant activity against bacteria and fungi. For example, certain compounds have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus .
Pesticidal Activity
Triazole derivatives are also explored for their pesticidal properties. They can act as fungicides or insecticides by disrupting the biological processes of pests. The unique structure of This compound may contribute to its efficacy in agricultural applications by enhancing the bioavailability and activity against target organisms .
Molecular Recognition
The pyridazine component of the compound contributes to its utility in molecular recognition processes. This property is crucial for developing sensors and materials that can selectively bind to specific analytes or ions. The unique physicochemical characteristics of pyridazines can be harnessed in designing advanced materials for electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the nature of the fused ring and substituents.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds also contain a triazole ring but are fused to a quinoxaline ring instead of a pyridazine ring.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a triazole ring fused to a pyrazine ring and exhibit different chemical and biological properties.
Uniqueness
6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of substituents and fused ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
The compound 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that triazole derivatives exhibit various biological activities including antimicrobial , antifungal , antitumor , and anti-inflammatory effects. The specific compound has been studied for its potential in these areas.
Antimicrobial Activity
Studies have shown that compounds similar to This compound demonstrate significant antimicrobial activity against various bacterial strains. For instance, derivatives containing thiophenes have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
The antifungal properties of triazole derivatives have been well documented. Compounds in this class often inhibit fungal cell wall synthesis and disrupt membrane integrity. Preliminary data suggests that this specific compound may also exhibit antifungal activity, although detailed studies are required for confirmation.
Antitumor Activity
Research into the antitumor potential of triazoles has yielded promising results. Compounds similar to This compound have shown efficacy against various cancer cell lines. For example, studies indicate that certain triazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for pathogen survival or tumor growth.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may enhance ROS production in cancer cells, leading to oxidative stress and cell death.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells at specific phases (e.g., G1 or G2/M phase).
Case Studies
- Antimicrobial Efficacy : A study evaluating various triazole derivatives demonstrated that compounds with similar structural motifs exhibited Minimum Inhibitory Concentrations (MICs) as low as 50 µg/mL against tested bacterial strains .
- Antitumor Activity : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that some triazole derivatives significantly inhibited cell proliferation and induced apoptosis .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
